molecular formula C18H17Cl2NO4 B6130205 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid

3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid

Cat. No. B6130205
M. Wt: 382.2 g/mol
InChI Key: GAFMAXJHYQNJOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid, also known as CMPA, is a chemical compound that has gained attention in the scientific community due to its potential use in the field of medicine. This compound has been found to possess certain biochemical and physiological effects that make it a promising candidate for various research studies.

Mechanism of Action

The mechanism of action of 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid can induce the expression of certain genes that are involved in apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of certain genes that are involved in these processes. 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid has also been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines that are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid in lab experiments is its specificity for HDACs. This allows for targeted inhibition of these enzymes, which can help to reduce off-target effects. However, one of the limitations of using 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid is its solubility, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid. One area of interest is in the development of more potent and selective HDAC inhibitors based on the structure of 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid. Another area of interest is in the study of the potential use of 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid in combination with other anticancer agents to enhance their efficacy. Additionally, further research is needed to determine the safety and efficacy of 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid in clinical trials.

Synthesis Methods

3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid can be synthesized through a multi-step process that involves the reaction of 4-chlorophenylacetic acid with thionyl chloride, followed by the reaction with 4-chloro-3-methylphenol and then acetic anhydride. The resulting product is then reacted with 2-amino-3-(4-chlorophenyl)propanoic acid to obtain 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid.

Scientific Research Applications

3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid has been found to have potential applications in various areas of scientific research. One of the main areas of interest is in the field of cancer research, where 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid has been shown to have anticancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid has also been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

3-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-3-(4-chlorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO4/c1-11-8-14(6-7-15(11)20)25-10-17(22)21-16(9-18(23)24)12-2-4-13(19)5-3-12/h2-8,16H,9-10H2,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFMAXJHYQNJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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